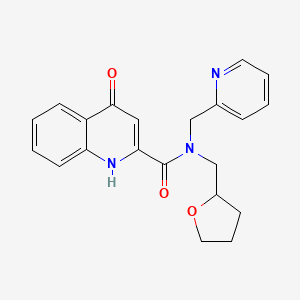![molecular formula C15H21NO3S B4531221 2-[{[5-(hydroxymethyl)-2-furyl]methyl}(3-thienylmethyl)amino]butan-1-ol](/img/structure/B4531221.png)
2-[{[5-(hydroxymethyl)-2-furyl]methyl}(3-thienylmethyl)amino]butan-1-ol
Overview
Description
2-[{[5-(hydroxymethyl)-2-furyl]methyl}(3-thienylmethyl)amino]butan-1-ol is a useful research compound. Its molecular formula is C15H21NO3S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.12421471 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of compounds containing furan and thiophene rings have been extensively studied. For instance, the electrophilic substitution reactions of 5-(2-Furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles provide insights into the reactivity of such structures under various conditions, including nitration, bromination, and sulfonation. This research highlights the electron-withdrawing effects of imidazole substituents on furan and thiophene rings and explores their implications for chemical synthesis (E. Vlasova et al., 2011).
Catalysis and Organometallic Chemistry
Compounds featuring furyl and thienyl groups have also found applications in catalysis and organometallic chemistry. For example, the combined furan C–H activation and furyl ring-opening by an iron(II) complex demonstrate the potential of these compounds in organometallic syntheses and catalytic processes. Such studies pave the way for novel catalytic strategies and the development of new materials (Kathleen H. Taylor et al., 2016).
Material Science and Polymer Chemistry
Furan derivatives, including those similar to "2-[{[5-(hydroxymethyl)-2-furyl]methyl}(3-thienylmethyl)amino]butan-1-ol," are increasingly significant in material science and polymer chemistry. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan showcases the potential of furan derivatives as building blocks for biobased materials. Such research is crucial for developing sustainable materials and advancing the field of green chemistry (Yi Jiang et al., 2014).
Analytical Chemistry and Color Chemistry
Moreover, the characterization of intensely colored compounds from Maillard reactions involving furan derivatives illustrates the role of these compounds in analytical and color chemistry. Such studies contribute to our understanding of the chemical foundations behind color formation in food science and beyond, opening avenues for the development of new colorants and analytical techniques (T. Hofmann, 1998).
Properties
IUPAC Name |
2-[[5-(hydroxymethyl)furan-2-yl]methyl-(thiophen-3-ylmethyl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-2-13(9-17)16(7-12-5-6-20-11-12)8-14-3-4-15(10-18)19-14/h3-6,11,13,17-18H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRSCJSDLFICRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CSC=C1)CC2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopropyl-2-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4531146.png)
![2-(3-cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4531150.png)
![N-ethyl-1-isopropyl-N-[2-(4-methoxyphenyl)-1-methylethyl]piperidine-4-carboxamide](/img/structure/B4531151.png)
![4-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}isoquinoline](/img/structure/B4531154.png)

![N-methyl-5-{1-[4-(1H-tetrazol-1-yl)benzoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4531174.png)
![2-{[(2-ethoxypyridin-3-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4531184.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(3-methylbenzyl)ethanamine](/img/structure/B4531190.png)
![2-(4-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B4531191.png)
![(2S)-2-(acetylamino)-N-(2-methoxyethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pentanamide](/img/structure/B4531195.png)
![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-N'-cyclopentylsuccinamide](/img/structure/B4531210.png)
![[3-(2-methylbenzyl)-1-(2-pyridinylmethyl)-3-piperidinyl]methanol](/img/structure/B4531223.png)
![3-[(cyclohexylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B4531244.png)
![4-ethyl-2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B4531250.png)
